N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzene-1-sulfonamide, also known as BZS, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the compound , have been found to exhibit antimicrobial properties . They have been used as potential antimicrobial agents against various fungus strains such as Candida albicans and Aspergillus niger, and bacterial strains like Streptomyces griseus, Escherichia coli, and Bacillus subtilis .
Antiretroviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. For instance, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole-based compounds have demonstrated antifungal properties . They have been used in the synthesis of compounds for antifungal applications .
Anticancer Activity
Thiazole derivatives have been used in the development of anticancer drugs. For example, Tiazofurin, an anticancer drug, contains a thiazole moiety .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been used in the development of O-GlcNAcase inhibitors for treating Alzheimer’s disease and other tauopathies .
Antihypertensive Activity
Thiazole derivatives have been used in the development of antihypertensive drugs .
Antioxidant Activity
Thiazole derivatives have demonstrated antioxidant properties . They have been used in the synthesis of compounds with potent antioxidant activities .
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities . They have been used in the development of drugs for the treatment of liver diseases .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide is a compound that has been found to have significant biological activity. Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes that inhibit the growth of mycobacterium tuberculosis . The specific interactions and resulting changes caused by N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may affect pathways essential for the survival of mycobacterium tuberculosis . The specific pathways and their downstream effects remain to be determined.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis . The specific molecular and cellular effects of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide remain to be elucidated.
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGKTMAHFLRPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.